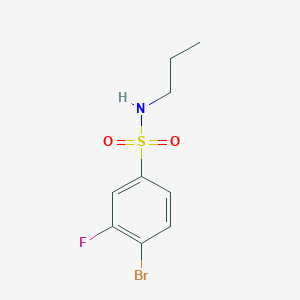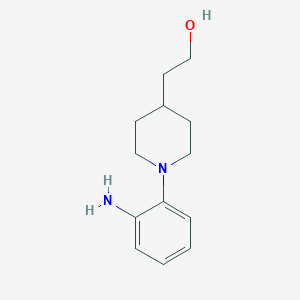
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol
説明
科学的研究の応用
Synthesis and Pharmacological Properties
- 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is involved in the synthesis of various pharmacologically active compounds. It's used in derivatives such as trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, which possess diverse pharmacological properties (Vardanyan, 2018).
Antimicrobial Activity
- This compound is used in synthesizing pyrimidine imines and thiazolidinones, which have shown significant antibacterial activity. These compounds are notable for their efficacy in inhibiting bacterial growth (Merugu, Ramesh, & Sreenivasulu, 2010).
Peptide Synthesis
- It serves as a base labile urethane protecting group, crucial in peptide and glycopeptide synthesis. This application is significant in the field of biochemistry and pharmaceuticals (Ramage et al., 1991).
Synthesis of Selective Estrogen Receptor Modulators
- The compound is used in the synthesis of Raloxifene and its analogs, which are selective estrogen receptor modulators. This is particularly relevant in the development of drugs for conditions like osteoporosis and breast cancer (Petrov, Popova, & Androsov, 2015).
DNA Interaction and Docking Studies
- Schiff base ligands derived from this compound have been synthesized and studied for their DNA binding properties. Such studies are fundamental in drug discovery and understanding molecular interactions (Kurt et al., 2020).
Corrosion Inhibition
- This compound is used in synthesizing cadmium(II) Schiff base complexes which demonstrate corrosion inhibition properties on mild steel. This is relevant in materials science, especially in preventing metal corrosion (Das et al., 2017).
作用機序
Target of Action
It is noted that this compound is a piperidine derivative, a class of compounds known for their wide range of biological activities.
Mode of Action
It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that it may interact with its targets to form a ternary complex, leading to the degradation of the target proteins.
生化学分析
Biochemical Properties
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This interaction is crucial for the formation of ternary complexes that facilitate the degradation of target proteins. The nature of these interactions involves binding to specific sites on the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit glutaminase 1, an enzyme involved in the metabolism of glutamine, which is crucial for the proliferation of cancer cells . This inhibition leads to a reduction in the availability of glutamine, thereby affecting the growth and survival of cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as an inhibitor of glutaminase 1, binding to the enzyme and preventing its activity . This inhibition disrupts the metabolic pathways that rely on glutamine, leading to a decrease in the production of key metabolites required for cell growth and proliferation. Additionally, the compound’s interaction with PROTACs facilitates the degradation of target proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of glutamine and other key metabolites . The compound’s inhibition of glutaminase 1 disrupts the metabolic flux, leading to changes in metabolite levels and affecting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its interactions with target enzymes and proteins, influencing its overall biochemical and cellular effects.
特性
IUPAC Name |
2-[1-(2-aminophenyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-3-1-2-4-13(12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPKBJQLUKITJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
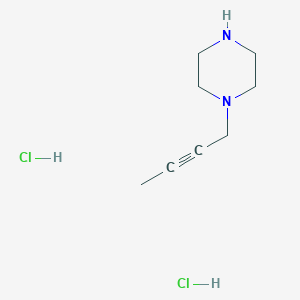
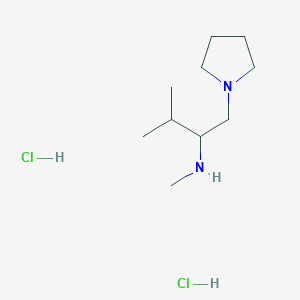
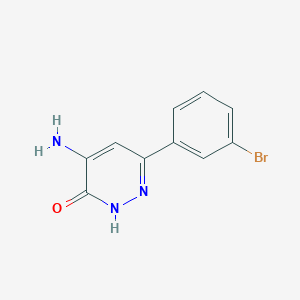
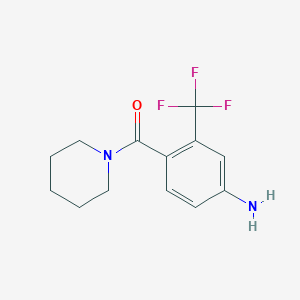
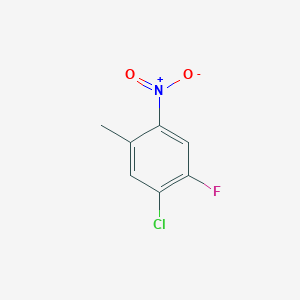
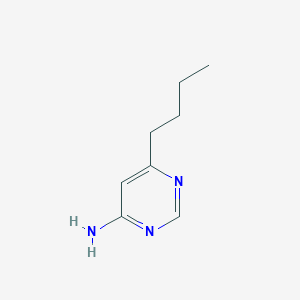
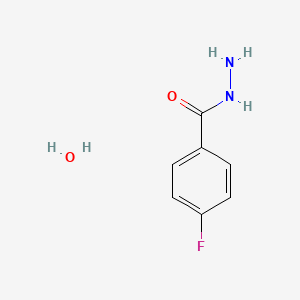
![[1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol](/img/structure/B1473528.png)

